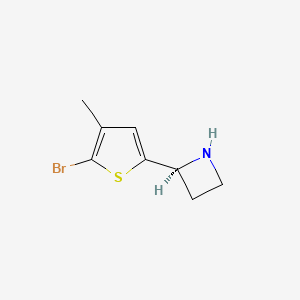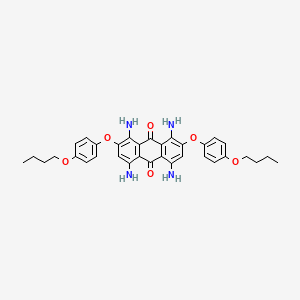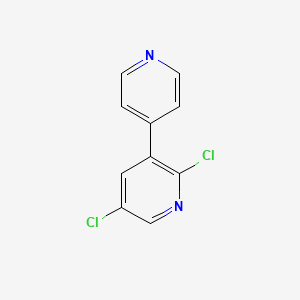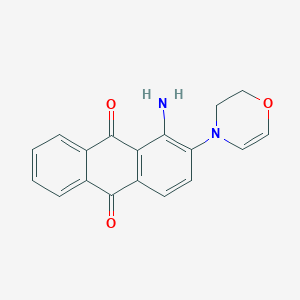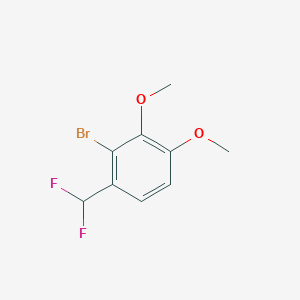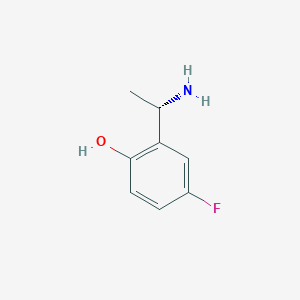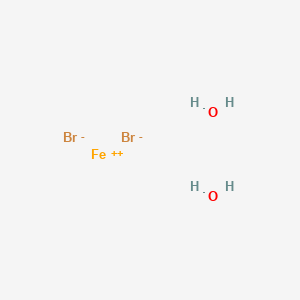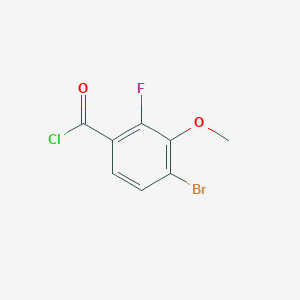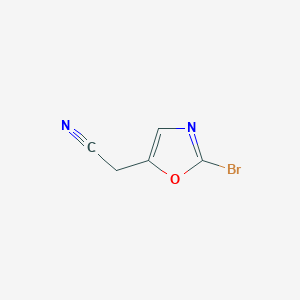
2-(2-Bromooxazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromooxazol-5-yl)acetonitrile is an organic compound with the molecular formula C5H3BrN2O. It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 2-position and a nitrile group at the acetonitrile moiety makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromooxazol-5-yl)acetonitrile typically involves the bromination of oxazole derivatives followed by the introduction of the nitrile group. One common method includes the bromination of 2-oxazoleacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromooxazol-5-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Cyclization Reactions: Cyclization can be induced using strong bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products Formed
Substitution Reactions: Products include various substituted oxazole derivatives.
Oxidation and Reduction Reactions: Products include amines, carboxylic acids, and other functionalized derivatives.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
2-(2-Bromooxazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromooxazol-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and nitrile group can participate in covalent bonding or non-covalent interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromothiazol-5-yl)acetonitrile: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-(2-Bromoimidazol-5-yl)acetonitrile: Contains an imidazole ring instead of an oxazole ring.
2-(2-Bromopyridin-5-yl)acetonitrile: Contains a pyridine ring instead of an oxazole ring.
Uniqueness
2-(2-Bromooxazol-5-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C5H3BrN2O |
|---|---|
Poids moléculaire |
186.99 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-oxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H3BrN2O/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 |
Clé InChI |
XXCCTFBQBQLNKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


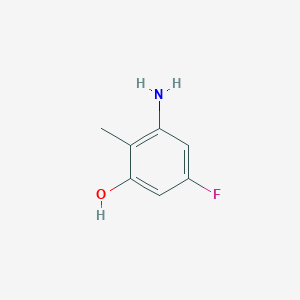
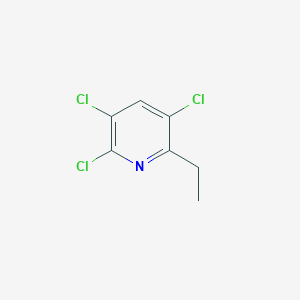
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
